molecular formula C19H13N3O B3147701 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 629623-78-5

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No.: B3147701
CAS No.: 629623-78-5
M. Wt: 299.3 g/mol
InChI Key: LKRYTMQZENBLST-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one (CAS 629623-78-5) is a high-purity heterocyclic building block supplied with a typical purity of 95% . This compound has a molecular formula of C19H13N3O and a molecular weight of 299.33 g/mol . It is a specialized chemical scaffold designed for advanced research and development applications, particularly in the field of medicinal chemistry and materials science. The molecular structure, which incorporates both naphthalene and pyridine rings on a pyridazinone core, is of significant interest for constructing complex molecules and exploring structure-activity relationships. Researchers utilize this compound as a key precursor in the synthesis of more complex polycyclic structures, such as indeno-pyridinones, which are relevant in the development of novel pharmacophores . Similar naphthalene-pyridine hybrid structures are investigated for their potential in creating metal-organic frameworks (MOFs) and other functional materials, indicating its utility beyond pharmaceutical research . Each batch is accompanied by comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure consistency and support your research integrity . This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-yl-4-pyridin-4-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-18-12-17(14-7-9-20-10-8-14)19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYTMQZENBLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridyl and naphthyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The presence of naphthalenyl or indolyl groups at position 6 (as in 6g and 6f) correlates with antiproliferative activity, likely due to enhanced π-π stacking with biological targets .
  • Methoxy groups (e.g., in 6h) improve solubility and may modulate pharmacokinetics, whereas chloro substituents (e.g., in 3a) enhance electrophilicity and reactivity .

Purification methods vary significantly: oily products (e.g., 6g) necessitate chromatographic separation, while crystalline solids (e.g., 6h) are easily recrystallized .

Structural-Unique Features: Unlike dihydropyridazinones (e.g., 3a), the target compound’s fully unsaturated pyridazinone core may confer rigidity, influencing receptor binding .

Biological Activity

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one, with the CAS number 629623-78-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H13N3O
  • Molecular Weight : 299.3260 g/mol
  • Structure : The compound features a naphthalene moiety linked to a pyridazine ring, which contributes to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as A549 (lung cancer) and others .
    • It affects microtubule organization by interacting with β-tubulin, which is critical for cell division .
  • Case Studies :
    • In vitro studies demonstrated an IC50 value of approximately 4.1 μM against tubulin polymerization, comparable to established chemotherapeutic agents .
    • Animal models have shown that treatment with this compound resulted in significant tumor regression, indicating its potential as an effective anticancer agent .

Neurological Applications

  • p38α MAPK Inhibition :
    • The compound acts as a selective inhibitor of p38α MAPK, a kinase involved in inflammatory responses and neurodegenerative diseases .
    • Studies indicate that it can penetrate the blood-brain barrier (BBB), making it a candidate for treating neurological disorders .
  • Animal Model Findings :
    • In mouse models of neuroinflammation, treatment led to reduced levels of pro-inflammatory cytokines IL-1β and TNFα, suggesting potential for therapeutic use in conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

  • Bioavailability : The compound demonstrates high bioavailability with a half-life exceeding 60 minutes in human liver microsomes .
  • CYP Enzyme Interaction : It is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which may influence drug metabolism and interactions .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50 ValueModel/SystemReference
AnticancerTubulin polymerization inhibition4.1 μMA549 cells
Neurologicalp38α MAPK inhibitionNot specifiedMouse models
Anti-inflammatoryReduced IL-1β and TNFα levelsNot specifiedMouse models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one and its derivatives?

  • Methodological Answer : Derivatives of pyridazin-3(2H)-one are typically synthesized via condensation reactions. For example, 6-aryl-substituted pyridazinones can be prepared by reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (sodium ethoxide). The product is isolated via acidification and recrystallization in ethanol . A specific derivative, 6g (2-benzyl-6-(naphthalen-2-yl)-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one), was synthesized with 67% yield using a similar approach, followed by purification via column chromatography (hexane/ethyl acetate) .
Example Synthesis ConditionsYieldPurification Method
Compound 6g Hexane/EtOAc (1:1)67%Column chromatography
Compound 3a Ethanol, NaOEt75%Recrystallization (90% EtOH)

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For example, compound 6g showed NH and aromatic C-H stretches in IR, while 1H NMR confirmed benzyl and naphthyl proton environments . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity.

Q. How can X-ray crystallography confirm its molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) refines crystal structures by analyzing intensity data. SHELXTL (Bruker AXS version) is widely used for small-molecule refinement, providing bond lengths, angles, and torsion angles to resolve stereochemistry . For macromolecular complexes (e.g., enzyme-ligand interactions), high-resolution X-ray data validated using tools like wwPDB ensure structural accuracy .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity (e.g., PDE3/4 inhibition)?

  • Methodological Answer : Substituents at the pyridazinone ring and N-alkylation significantly alter activity. For instance:

  • N-alkylation enhances PDE4 inhibition but suppresses PDE3 activity (e.g., KCA-1490, a dual PDE3/4 inhibitor) .

  • 6-aryl extensions (e.g., naphthyl or pyridyl groups) improve binding affinity to enzyme active sites. Compound 6g’s antiproliferative effects were attributed to its 3,4,5-trimethoxyphenyl group, which mimics colchicine-site binders .

    Structural Modification Biological ImpactReference
    N-alkylation (e.g., methyl)↑ PDE4 inhibition, ↓ PDE3
    6-Aryl substitution (naphthyl)↑ Antiproliferative activity

Q. What in vitro models assess antiproliferative effects?

  • Methodological Answer : Cytotoxicity is evaluated using cell lines (e.g., MCF-7, HeLa) via MTT assays. Compound 6g demonstrated dose-dependent inhibition in cancer cells, with IC₅₀ values calculated using nonlinear regression . Flow cytometry further clarifies mechanisms (e.g., apoptosis induction or cell cycle arrest).

Q. How can molecular docking predict interactions with targets like PDE3/4?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-enzyme interactions. For PDE3/4 inhibitors, the pyridazinone core aligns with catalytic pockets, while substituents (e.g., trifluoromethyl groups) form hydrophobic contacts. Validation via comparative binding energy (COMBINE) analysis or free-energy perturbation (FEP) refines predictions .

Key Notes on Data Contradictions

  • Synthesis Yields : Yields vary with substituent bulkiness. For example, 6g (67%) vs. 6i (66%) due to steric hindrance during cyclization.
  • Biological Activity : Naphthyl derivatives show antiproliferative effects , while pyridyl analogs may favor PDE inhibition . Researchers must tailor substituents to target pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Reactant of Route 2
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

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